molecular formula C11H10F3N B2701628 4-[3-(Trifluoromethyl)phenyl]butanenitrile CAS No. 1057676-06-8

4-[3-(Trifluoromethyl)phenyl]butanenitrile

Cat. No.: B2701628
CAS No.: 1057676-06-8
M. Wt: 213.203
InChI Key: MJLKOKAURMZPFG-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl Moieties in Chemical Scaffolds

The trifluoromethyl (-CF3) group is one of the most important fluorinated moieties in medicinal chemistry and drug design. mdpi.com Its incorporation into a chemical scaffold can profoundly and often beneficially modify a molecule's properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can influence a molecule's acidity, basicity, and interactions with biological targets. mdpi.comwikipedia.org

One of the key advantages of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation, a common pathway for drug deactivation in the body. mdpi.com This group is often used as a bioisostere, replacing a methyl (-CH3) or chloro (-Cl) group to enhance a lead compound's efficacy. wikipedia.org This substitution can improve properties such as lipophilicity, membrane permeability, and binding selectivity, which are crucial for a drug candidate's pharmacokinetic profile. mdpi.comnumberanalytics.com The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the mid-1940s. wikipedia.org A number of prominent pharmaceuticals incorporate this group, highlighting its importance. wikipedia.orgmdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group
Drug NameTherapeutic Use
Fluoxetine (Prozac)Antidepressant (SSRI). wikipedia.orgmdpi.com
Celecoxib (Celebrex)Nonsteroidal anti-inflammatory drug (NSAID). wikipedia.org
SorafenibCancer treatment (Kinase inhibitor). mdpi.com
AprepitantAntiemetic (for chemotherapy-induced nausea). wikipedia.org
Efavirenz (Sustiva)Antiretroviral (for HIV infection). wikipedia.org

Role of Nitrile Functional Groups in Synthetic Strategies

The nitrile, or cyano (-C≡N), functional group is a highly versatile component in organic synthesis. wikipedia.orgfiveable.me Characterized by a carbon-nitrogen triple bond, the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org This reactivity makes nitriles valuable intermediates for the synthesis of a wide array of other functional groups. ebsco.com The versatility of the nitrile group is a key reason for its prevalence in synthetic strategies. researchgate.net

In medicinal chemistry, the incorporation of a nitrile group has become a promising strategy in drug design. nih.gov It can enhance binding affinity to biological targets and improve the pharmacokinetic profile of parent compounds. nih.govrsc.org More than 60 small-molecule drugs on the market contain this functional group. rsc.org

Table 2: Common Synthetic Transformations of the Nitrile Group
Reaction TypeProductGeneral Conditions
HydrolysisCarboxylic AcidAcidic or basic aqueous solution. openstax.org
ReductionPrimary AmineReagents like Lithium Aluminum Hydride (LiAlH4). fiveable.me
Reaction with Grignard ReagentsKetone (after hydrolysis)Addition of an organomagnesium halide (R-MgX). fiveable.me

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKOKAURMZPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Scope of Chemical Investigations on Butanenitrile Derivatives

Butanenitrile, also known as butyronitrile, is a four-carbon nitrile that serves as the parent structure for a range of derivatives investigated in chemical research. wikipedia.org These derivatives are explored as intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.ai The functionalization of the butanenitrile backbone at various positions leads to compounds with diverse chemical properties and potential applications. For example, 2-hydroxybutanenitrile (B1294457) is a precursor in the synthesis of amino acids and has been explored for potential biological activities. ontosight.ai The investigation of such derivatives helps to expand the toolbox of synthetic chemistry, providing building blocks for complex molecular architectures.

Table 3: Comparison of Selected Butanenitrile Derivatives
Compound NameStructureNoted Application/Use
Butanenitrile (Butyronitrile)CH3CH2CH2CNPrecursor to the poultry drug amprolium. wikipedia.org
2-HydroxybutanenitrileCH3CH2CH(OH)CNIntermediate for pharmaceuticals and agrochemicals. ontosight.ai
4-PhenylbutanenitrileC6H5(CH2)3CNUsed in the synthesis of aliphatic nitriles and styrene (B11656) derivatives. sigmaaldrich.com
4-Oxo-4-phenylbutanenitrileC6H5CO(CH2)2CNSynthetic intermediate. chemsynthesis.com

Derivatization and Analog Development of 4 3 Trifluoromethyl Phenyl Butanenitrile Scaffolds

Design Principles for Structural Diversification

The trifluoromethyl (CF₃) group on the phenyl ring is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the entire scaffold. This electronic pull affects the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution under certain conditions. Furthermore, the CF₃ group's steric bulk and lipophilicity are critical factors that modulate intermolecular interactions, which can be leveraged in the design of targeted molecules. The reactivity of the butanenitrile side chain is also influenced, with the nitrile group serving as a versatile handle for transformations into amines, carboxylic acids, or various heterocyclic systems.

Scaffold modification is a powerful strategy for optimizing lead compounds and exploring new intellectual property. researchgate.net This involves altering the core structure of the molecule while aiming to retain or improve its desired biological activity. A key technique in this area is isosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties. researchgate.netresearchgate.net For the 4-[3-(Trifluoromethyl)phenyl]butanenitrile scaffold, potential isosteric replacements could include:

Replacing the phenyl ring with other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter solubility and hydrogen bonding capabilities.

Substituting the nitrile group (-CN) with other functionalities such as an oxadiazole, a tetrazole, or a carboxamide to modify the molecule's polarity and metabolic stability.

Altering the trifluoromethyl group to other electron-withdrawing groups like a nitro (-NO₂) or a sulfonyl (-SO₂R) group to fine-tune electronic properties.

These replacements can lead to significant changes in a compound's pharmacokinetic and pharmacodynamic profiles. researchgate.net The goal is to enhance properties like potency, selectivity, and metabolic stability while minimizing off-target effects. researchgate.net

Synthesis of Complex Organic Derivatives

The functional groups present in this compound provide multiple avenues for synthetic elaboration into more complex molecular architectures, including various heterocyclic systems known for their prevalence in pharmaceuticals.

The 3-(trifluoromethyl)phenylpiperazine moiety is a common structural motif in medicinal chemistry. While not a direct conversion, the this compound scaffold can be envisioned as a precursor to related aniline (B41778) intermediates necessary for piperazine (B1678402) synthesis. A general synthetic approach involves the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine. nih.gov The subsequent N-substitution of the resulting phenylpiperazine allows for the introduction of a wide variety of functional groups. nih.govresearchgate.net

For example, the synthesis of N-substituted piperazines often involves the reaction of a key piperazine intermediate with various alkyl halides, acid halides, or sulfonyl halides to yield the target derivatives. researchgate.net This modular approach enables the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Examples of Reagents for N-Substitution of Phenylpiperazines

Reagent Class Example Reagent Resulting Functional Group
Alkyl Halides Benzyl (B1604629) bromide N-benzyl
Acid Halides Acetyl chloride N-acetyl
Sulfonyl Halides Trifluoromethylsulfonyl chloride N-trifluoromethylsulfonyl

This table illustrates general classes of reagents used for the derivatization of the piperazine nitrogen, a common strategy in medicinal chemistry. nih.govresearchgate.net

Pyrazoles are a significant class of nitrogen-containing heterocycles with a broad range of biological activities. bibliomed.orgnih.gov The synthesis of trifluoromethyl-substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net The butanenitrile side chain of the parent scaffold could be chemically transformed into a suitable diketone precursor to facilitate such a cyclization.

An alternative powerful method for synthesizing substituted pyrazoles is through [3+2] cycloaddition reactions. researchgate.net For instance, the reaction of in-situ generated nitrile imines with appropriately substituted alkenes or alkynes can regioselectively produce highly functionalized pyrazoles. researchgate.netnih.gov This approach offers a high degree of flexibility in introducing various substituents onto the pyrazole (B372694) ring.

Table 2: Synthetic Approaches to Trifluoromethyl-Substituted Pyrazoles

Method Key Reactants Key Features Reference
Condensation 1,3-Diketone + Hydrazine Classical and widely used method. nih.gov
Cycloaddition Nitrile Imine + Alkene/Alkyne High regioselectivity; mild reaction conditions. researchgate.net
Vilsmeier-Haack Reaction Hydrazone + Vilsmeier reagent Forms pyrazole-4-carbaldehydes for further derivatization. nih.gov

This table summarizes common synthetic strategies for forming the pyrazole heterocyclic system.

The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of a wide array of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and coupling the resulting carboxylic acid with various amines using standard coupling agents (like EDC/HOBt) can generate a diverse library of amide-containing molecules. bibliomed.org Amide derivatives are prevalent in fungicides and other bioactive compounds. nih.gov

Furthermore, the scaffold can be used to construct imidazole-based structures. The synthesis of complex imidazoles can be achieved through multi-step reaction sequences. For example, a triarylimidazole scaffold bearing a phenylpyrazole group was identified as a potent BRAF inhibitor, showcasing the potential of combining different heterocyclic motifs. nih.gov The synthesis of such complex molecules often involves building the imidazole (B134444) core from acyclic precursors, a strategy that could be adapted from intermediates derived from the title butanenitrile. researchgate.net

Table 3: Functional Group Interconversions and Subsequent Derivatives

Starting Functional Group Transformation Intermediate Final Derivative Class
Nitrile (-CN) Hydrolysis Carboxylic Acid (-COOH) Amides, Esters
Nitrile (-CN) Reduction Primary Amine (-CH₂NH₂) Substituted Amines, Ureas
Phenyl Ring Nitration → Reduction Aniline (-NH₂) N-Aryl Piperazines, Diazonium salts

This table outlines potential synthetic pathways starting from the functional groups of this compound to access key intermediates for further derivatization.

Utility as a Synthetic Building Block

The chemical reactivity of this compound is centered around the electrophilic carbon of the nitrile group and the potential for functionalization of the aromatic ring and the aliphatic chain. These features allow for its integration into a variety of synthetic pathways, leading to the creation of novel and structurally diverse molecules.

Precursor in Multi-Step Organic Syntheses

While specific, detailed examples of multi-step syntheses commencing directly from this compound are not extensively documented in publicly available scientific literature, the inherent functionalities of the molecule suggest its potential as a valuable starting material. Organic chemists can envision a variety of transformations to elaborate its structure. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations would yield key intermediates for the synthesis of a wide range of target molecules, including pharmaceuticals and agrochemicals.

The trifluoromethylphenyl moiety is a common feature in many biologically active compounds. For example, the related molecule, 4-[4-(Trifluoromethyl)phenyl]acetonitrile, has been utilized in the preparation of novel organic semiconductors. This highlights the general utility of trifluoromethyl-substituted phenylacetonitriles as precursors to functional materials. Although a direct synthetic lineage from this compound is not explicitly detailed, its structural similarity suggests its potential in analogous synthetic endeavors.

The following table outlines plausible synthetic transformations of this compound, illustrating its potential as a precursor in multi-step syntheses.

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Application
This compound1. H₂O, H⁺ or OH⁻2. WorkupCarboxylic AcidIntermediate for amides, esters, etc.
This compound1. LiAlH₄ or H₂, Raney Ni2. WorkupPrimary AmineBuilding block for heterocycles, amides
This compound1. Grignard Reagent (R-MgBr)2. H₃O⁺KetoneIntermediate for more complex carbon skeletons

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The nitrile functionality of this compound makes it a suitable candidate for participation in various MCRs.

While specific examples directly involving this compound in MCRs are not readily found in the literature, the participation of nitriles in well-established multi-component reactions is a common theme in organic synthesis. For example, the Passerini and Ugi reactions are powerful MCRs that can utilize isocyanides, which can be synthesized from the corresponding primary amines, which in turn can be derived from the reduction of nitriles.

The potential for this compound to serve as a precursor to a reactant in an MCR is a testament to its synthetic utility. The conversion of the nitrile to a primary amine, followed by transformation into an isocyanide, would open the door to a vast array of complex molecules that can be assembled in a highly convergent and atom-economical fashion.

The following table illustrates a hypothetical multi-component reaction sequence involving a derivative of this compound.

Reaction TypeReactant 1 (derived from the title compound)Reactant 2Reactant 3Product Class
Ugi Reaction4-[3-(Trifluoromethyl)phenyl]butyl isocyanideAldehyde or KetonePrimary or Secondary Amineα-Acylamino Amide

The development of novel trifluoromethyl-containing compounds is a continuing area of research. The strategic use of versatile building blocks like this compound in both linear, multi-step syntheses and convergent, multi-component reactions will undoubtedly play a crucial role in the discovery of new chemical entities with valuable properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 3 Trifluoromethyl Phenyl Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-[3-(Trifluoromethyl)phenyl]butanenitrile. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

One-dimensional NMR experiments are fundamental for identifying the types and numbers of protons, carbons, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum is used to identify all non-exchangeable hydrogen atoms. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons on the trifluoromethyl-substituted phenyl ring and the aliphatic protons of the butanenitrile chain. The aromatic region typically displays complex multiplets for the four protons on the meta-substituted ring. The aliphatic chain shows three distinct signals: a triplet for the two protons adjacent to the nitrile group, a multiplet for the central methylene (B1212753) group, and another triplet for the benzylic protons adjacent to the phenyl ring.

¹³C NMR: The carbon NMR spectrum reveals the presence of all unique carbon atoms. Key signals include those for the butanenitrile side chain, the nitrile carbon, the aromatic carbons, and the trifluoromethyl carbon. The carbon directly bonded to the three fluorine atoms exhibits a characteristic quartet due to spin-spin coupling (¹JCF), and the aromatic carbon bonded to the CF₃ group also shows a quartet, but with a smaller coupling constant (²JCF).

¹⁹F NMR: As the molecule contains a trifluoromethyl group, ¹⁹F NMR is a crucial tool. It provides a simple yet definitive confirmation of the fluorine environment. In a proton-decoupled spectrum, the three equivalent fluorine atoms of the CF₃ group are expected to produce a sharp singlet, as there are no other fluorine atoms in the molecule to couple with. Its chemical shift is indicative of a CF₃ group attached to an aromatic ring. colorado.edu

The following table summarizes the predicted chemical shifts (δ) for the core structure of this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons ¹H 7.40 - 7.65 Multiplet (m)
-CH₂-CN ¹H ~2.5 Triplet (t)
-CH₂-CH₂-CN ¹H ~2.1 Multiplet (m)
Ar-CH₂- ¹H ~2.9 Triplet (t)
-C≡N ¹³C ~119 Singlet (s)
Aliphatic Carbons ¹³C 17, 28, 35 Singlets (s)
Aromatic Carbons ¹³C 125 - 142 Singlets (s)
Ar-C-CF₃ ¹³C ~131 Quartet (q)
-CF₃ ¹³C ~124 Quartet (q)
-CF₃ ¹⁹F ~ -63 Singlet (s)

While 1D NMR identifies the structural fragments, 2D NMR experiments are employed to piece them together by establishing through-bond correlations between nuclei. westmont.eduuab.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would show clear cross-peaks connecting the adjacent methylene groups in the butanenitrile chain (Ar-CH₂ -CH₂ -CH₂ -CN), confirming the integrity of this aliphatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. An HMQC or HSQC spectrum would definitively link each proton signal in the aliphatic chain to its corresponding carbon atom, and each aromatic proton to its parent carbon on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nfdi4chem.dewaters.comchem-agilent.com This precision allows for the determination of the exact elemental formula. For this compound (C₁₁H₁₀F₃N), HRMS would be used to confirm that the experimentally measured mass matches the calculated theoretical mass, thereby validating its atomic composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₀F₃N
Calculated Exact Mass 213.07653 u
Expected Measurement [M+H]⁺ at m/z 214.08436

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. researchgate.netnih.gov A precursor ion corresponding to the molecule of interest is selected and then fragmented through collision-induced dissociation. Analyzing the resulting fragment ions helps to elucidate the molecule's structure and connectivity. nih.gov For this compound, the most anticipated fragmentation pathway would involve cleavage at the benzylic position, which is typically the weakest bond in the aliphatic chain.

Table 3: Predicted Major Fragments in MS/MS Analysis

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
213 [C₈H₆F₃]⁺ (Trifluoromethylbenzyl cation) 159 •C₃H₄N
213 [C₁₀H₉F₃]⁺ 186 •CN

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. bjp-bg.comijsrst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming key functional groups. A sharp, medium-intensity peak in the region of 2240-2260 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. nih.gov Strong, broad absorption bands between 1100 and 1350 cm⁻¹ would confirm the presence of the C-F bonds within the trifluoromethyl group. Other significant bands include those for aromatic C=C stretching (~1450-1600 cm⁻¹) and aliphatic C-H stretching (~2850-3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is often stronger and more easily identifiable in the Raman spectrum. Symmetrically substituted aromatic rings and C-C backbone stretches also tend to give rise to strong Raman signals.

Table 4: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected IR Intensity
-C≡N Stretch 2240 - 2260 Medium, Sharp
C-F (of CF₃) Stretch 1100 - 1350 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong

Characteristic Absorption Bands of Nitrile and Trifluoromethyl Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes. For this compound, the nitrile (C≡N) and trifluoromethyl (CF₃) groups exhibit distinct and readily identifiable absorption bands.

The nitrile group (C≡N) features a triple bond between carbon and nitrogen. Its stretching vibration gives rise to a sharp and typically intense absorption band in a relatively uncongested region of the IR spectrum. spectroscopyonline.com For saturated aliphatic nitriles, this band appears in the range of 2260–2240 cm⁻¹. spectroscopyonline.com When the nitrile group is conjugated with an aromatic ring, as in benzonitrile, the frequency is lowered to the 2240–2220 cm⁻¹ region due to electronic effects that weaken the C≡N bond. spectroscopyonline.comopenstax.org Given the structure of this compound, where the nitrile is part of an alkyl chain attached to the phenyl ring, its absorption is expected to be characteristic of a saturated nitrile. openstax.org

The trifluoromethyl group (CF₃) is characterized by its carbon-fluorine single bonds. The C-F stretching vibrations are known to produce very strong absorption bands in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The exact position and number of bands can be complex due to the coupling of vibrational modes. However, the presence of multiple, intense absorptions in this region is a strong indicator of a trifluoromethyl group. researchgate.net Studies on various trifluoromethyl-containing compounds have consistently identified these characteristic intense C-F absorption bands. cdnsciencepub.com

The following table summarizes the expected characteristic IR absorption bands for the key functional groups in this compound.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching~2260–2240Medium to Strong, Sharp
Trifluoromethyl (C-F)Stretching~1300–1000Strong, Multiple Bands
Aromatic Ring (C=C)In-ring Stretching~1600–1450Medium to Weak
Aromatic C-HStretching~3100–3000Medium to Weak
Aliphatic C-HStretching~3000–2850Medium

Conformational Analysis via Vibrational Signatures

The butane (B89635) chain in this compound allows for rotational freedom around its carbon-carbon single bonds, leading to the existence of multiple conformational isomers, or conformers. Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), is a sophisticated approach to study this conformational landscape. nih.gov

Different conformers of a molecule, having distinct spatial arrangements of atoms, will exhibit subtle but measurable differences in their vibrational spectra. researchgate.net Each stable conformer has a unique set of vibrational frequencies. By comparing experimentally obtained IR or Raman spectra with spectra simulated for different calculated low-energy conformers, it is possible to identify which conformers are present in a sample. nih.gov

For instance, the vibrational modes involving the alkyl chain and its connection to the phenyl ring would be particularly sensitive to conformational changes. Techniques such as matrix isolation IR spectroscopy can be employed to trap molecules in an inert gas matrix at very low temperatures, which narrows the spectral bands and allows for the resolution of absorptions from individual conformers. mdpi.com While specific studies on this compound are not prevalent, the methodology has been successfully applied to a wide range of flexible molecules to validate calculated structures and understand stabilizing intramolecular interactions. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination (if available for close analogs)

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be publicly available, examining the structures of closely related analogs offers valuable insights into its likely solid-state conformation and packing.

Studies on compounds containing the trifluoromethylphenyl moiety reveal common structural motifs. For example, the crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamide derivatives have been determined. researchgate.net These studies show how the bulky and electron-withdrawing trifluoromethyl group influences molecular conformation and crystal packing. In one such compound, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, the two benzene (B151609) rings are nearly coplanar, with a dihedral angle of only 10.40°. researchgate.net

In another related structure, 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, which features a phenylbutanenitrile framework, the two aromatic rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 67.6°. nih.gov Crystal packing in these analogs is often stabilized by a combination of hydrogen bonds and π–π stacking interactions between aromatic rings. mdpi.com Based on these analogs, one could anticipate that in the solid state, this compound molecules would adopt a specific conformation of the butanenitrile chain and pack in a way that maximizes intermolecular forces.

The table below presents crystallographic data for an analog compound, illustrating the type of information obtained from such studies.

Parameter2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile nih.gov
Chemical FormulaC₁₆H₁₂N₂O₃
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)10.105
b (Å)8.485
c (Å)31.37
Dihedral Angle (Rings)67.6°

Advanced Chromatographic Methods

Chromatographic techniques are indispensable for separating components of a mixture and are crucial for assessing the purity of a synthesized compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the chemical purity of a non-volatile compound. moravek.com In a typical reverse-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. Impurities are separated from the main compound based on their differential partitioning between the two phases, appearing as distinct peaks in the chromatogram. The purity is determined by calculating the area percentage of the peak corresponding to the target compound relative to the total area of all peaks. moravek.com This method is widely used for the analysis of various aromatic nitriles. nih.gov

While this compound itself is not chiral, many related synthetic intermediates and final products are. The determination of enantiomeric excess (e.e.), a measure of the optical purity of a chiral sample, is critical in pharmaceutical and materials science. This is accomplished using chiral HPLC. heraldopenaccess.us In this technique, the stationary phase is modified with a chiral selector. Enantiomers interact differently with this chiral environment, causing them to travel through the column at different rates and elute as separate peaks. nih.gov The enantiomeric excess is then calculated from the relative areas of the two enantiomer peaks. This direct separation is a powerful alternative to methods that require derivatization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

For compounds with low volatility or those containing polar functional groups (such as alcohols, amines, or carboxylic acids), chemical derivatization is often necessary prior to GC-MS analysis. jfda-online.comlibretexts.org Derivatization involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. youtube.com Common derivatization methods include:

Silylation: Replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility. libretexts.org

Acylation: Introduces an acyl group, which can also enhance volatility and improve chromatographic properties. libretexts.org

Alkylation: Adds an alkyl group to acidic protons.

Although the nitrile group itself is relatively stable, if this compound were part of a mixture containing related compounds with, for example, hydroxyl or amine groups, a derivatization step would be essential for a comprehensive GC-MS analysis of all components. jfda-online.com The choice of derivatization reagent depends on the specific functional groups present in the analytes. youtube.com

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not available. The requested in-depth analysis, covering specific quantum chemical calculations and molecular dynamics simulations as per the provided outline, requires dedicated research that does not appear to have been published.

Constructing a scientifically accurate article with the requested data tables and detailed research findings is not possible without access to studies that have performed geometry optimization, HOMO-LUMO analysis, spectroscopic predictions, and molecular dynamics simulations on this particular molecule.

General computational methodologies exist for such analyses. For instance, Density Functional Theory (DFT) is a common method for quantum chemical calculations, including geometry optimization, electronic structure analysis (HOMO-LUMO, ESP), and the prediction of spectroscopic data like vibrational frequencies and NMR shifts. biointerfaceresearch.comajchem-a.comnih.gov Similarly, molecular dynamics (MD) simulations are employed to study the conformational flexibility, solvent effects, and intermolecular interactions of molecules in condensed phases. nih.govmdpi.com

However, the application of these methods to generate specific data for this compound has not been documented in the accessible literature. Therefore, the creation of the requested article is not feasible at this time.

Theoretical and Computational Studies on 4 3 Trifluoromethyl Phenyl Butanenitrile

Reaction Mechanism Modeling and Transition State Theory

No studies were found that computationally modeled the reaction mechanisms involving 4-[3-(Trifluoromethyl)phenyl]butanenitrile. Consequently, information regarding the energy profiles of its chemical transformations and the identification of transition states is not available.

Energy Profiles for Chemical Transformations

Information on the energy profiles for chemical transformations of this compound is not available in the current scientific literature.

Identification of Rate-Determining Steps

Without reaction mechanism modeling and energy profile data, the rate-determining steps for reactions involving this compound have not been identified.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

No QSPR models focusing on the physicochemical properties of this compound were found. Such studies are essential for predicting various physical and chemical characteristics of a compound based on its molecular structure, but this has not yet been applied to or reported for this specific nitrile derivative.

Future Directions and Emerging Research Avenues for 4 3 Trifluoromethyl Phenyl Butanenitrile in Chemical Science

Development of Innovative and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 4-[3-(Trifluoromethyl)phenyl]butanenitrile. Current synthetic approaches often rely on classical multi-step procedures. Innovative strategies could explore transition-metal-catalyzed reactions that form the key C-C bonds in fewer steps with higher atom economy.

One promising avenue is the catalytic hydrocyanation of alkene precursors. wikipedia.orgnih.gov The development of catalysts for the asymmetric hydrocyanation of vinyl arenes presents a pathway to enantiomerically enriched nitriles, which are valuable chiral building blocks. chemrxiv.org Research could focus on applying modern cyanide-free protocols, which utilize safer nitrile sources, to enhance the safety and sustainability of the synthesis. nih.gov

Potential Synthetic Route Key Innovation/Advantage Relevant Research Area
Catalytic Hydrocyanation of 3-(3-(trifluoromethyl)phenyl)prop-1-eneDirect C-CN bond formation, high atom economy.Asymmetric Catalysis, Green Chemistry
Cross-Coupling ReactionsConvergent synthesis from readily available fragments.Organometallic Chemistry
C-H Activation/FunctionalizationDirect modification of a simpler precursor, reducing pre-functionalization steps.C-H Functionalization Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic properties of this compound suggest a rich and underexplored reactivity profile. The trifluoromethyl group significantly influences the electronic nature of the phenyl ring, making it more electron-deficient. nih.govmdpi.com This could facilitate novel nucleophilic aromatic substitution (SNAr) reactions, a pathway less common for standard benzene (B151609) rings. nih.gov

Future studies could investigate transformations of the nitrile group beyond simple hydrolysis or reduction. For example, catalytic reactions that use the nitrile as a directing group or as a precursor for creating complex heterocyclic systems are of high interest. The interplay between the trifluoromethyl group's influence and the reactivity of the butanenitrile side chain could lead to unprecedented chemical transformations.

Applications as a Key Intermediate in Advanced Materials Research

Fluorinated compounds are highly valued in materials science for conferring unique properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.net While direct applications of this compound in materials are not yet reported, its potential as a monomer precursor is significant.

Future research could focus on chemically modifying the butanenitrile scaffold to introduce a polymerizable functional group. For instance, transformation of the nitrile or activation of the benzylic position could yield a styrenic or acrylic monomer. The resulting polymers would incorporate the trifluoromethylphenyl moiety, potentially leading to advanced materials with tailored properties. The presence of the CF3 group is known to impact thermal stability and water/oil repellency in polymers. nih.gov

Potential Material Class Modification Required Anticipated Properties
Specialty PolymersConversion of nitrile to a polymerizable group (e.g., vinyl, acrylate).Enhanced thermal stability, chemical resistance, hydrophobicity, specific optical properties.
Functional MaterialsDerivatization for applications in organic electronics or sensors.Tunable electronic properties, selective analyte binding.
Liquid CrystalsElaboration of the molecular structure to induce mesogenic phases.Unique phase behavior influenced by the polar nitrile and CF3 groups.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthetic Design

Modernizing the synthesis of this compound using advanced technologies is a key future direction. Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better reaction control, and enhanced scalability. polimi.itacs.org The synthesis of nitriles and other trifluoromethylated compounds has been shown to benefit greatly from flow-based methods. uc.ptrhhz.net

A prospective research goal would be to design a fully automated, multi-step flow synthesis of the target molecule. Furthermore, artificial intelligence (AI) and machine learning algorithms could be integrated to accelerate the optimization of reaction conditions (e.g., temperature, residence time, stoichiometry), predict reaction outcomes, and even suggest novel, more efficient synthetic routes.

Design and Synthesis of New Chemical Probes and Tools for Chemical Biology

The development of small-molecule chemical probes is essential for interrogating complex biological systems. ljmu.ac.ukmdpi.com The 3-(trifluoromethyl)phenyl motif is a common feature in many biologically active molecules and pharmaceuticals. mdpi.com This makes this compound an attractive and unexplored scaffold for developing new chemical tools.

Future work in this area would focus on using the nitrile group as a versatile chemical handle. It can be reduced to a primary amine, which is readily functionalized, or converted to other groups suitable for bioconjugation or "click" chemistry. This would allow for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification. The research emphasis would be on the synthesis and validation of these molecules as tools for chemical biology, rather than their intrinsic biological effects. rsc.org

Q & A

What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]butanenitrile, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, microwave-assisted methods (e.g., as used for trifluoromethylcinnamanilides) can enhance reaction efficiency . Starting with 3-(trifluoromethyl)benzyl halides or boronic acids, coupling with butanenitrile precursors under palladium catalysis (e.g., Suzuki-Miyaura) is effective. Optimize yields by:

  • Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Adjusting microwave power (50–100 W) and reaction time (30–60 min) to balance decomposition and conversion .
  • Monitoring intermediates via TLC or HPLC to identify side products.

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial MIC values) often arise from structural modifications or assay conditions. To address this:

  • Conduct comparative structure-activity relationship (SAR) studies, varying substituents on the phenyl ring (e.g., chlorine vs. trifluoromethoxy groups) .
  • Standardize bioassays: Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and inoculum sizes.
  • Validate results with orthogonal methods (e.g., time-kill assays alongside MIC determinations) .
  • Analyze electronic effects of the trifluoromethyl group via DFT calculations to explain potency differences .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm the nitrile group (δ ~120 ppm in ¹³C) and trifluoromethyl signals (δ ~110–125 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : Employ ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify the C≡N stretch (~2240 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹) .

How does the trifluoromethyl group influence the electronic properties of this compound in material science applications?

Level: Advanced
Methodological Answer:
The CF₃ group enhances electron-withdrawing effects, stabilizing charge-transfer complexes in materials. To study this:

  • Perform cyclic voltammetry (CV) to measure reduction potentials and HOMO/LUMO levels.
  • Use X-ray crystallography to analyze crystal packing and intermolecular interactions (e.g., F···H hydrogen bonds) .
  • Compare with non-fluorinated analogs to quantify polarity changes via Hansen solubility parameters .

What strategies mitigate stability issues during storage of this compound?

Level: Advanced
Methodological Answer:
The nitrile and CF₃ groups are prone to hydrolysis and photodegradation. Mitigation steps:

  • Store under inert gas (argon) in amber glass vials at –20°C.
  • Add stabilizers (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

How can computational methods aid in designing this compound derivatives for target enzyme inhibition?

Level: Advanced
Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., NLRP3 inflammasome for anti-inflammatory applications) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Level: Advanced
Methodological Answer:

  • Challenge 1 : Exothermic reactions during nitrile formation.
    • Solution : Use jacketed reactors with controlled cooling (0–5°C) and slow reagent addition.
  • Challenge 2 : Purification of polar byproducts.
    • Solution : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or switch to recrystallization (ethanol/water) .

How do researchers validate the biological target engagement of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Cellular Assays : Use reporter gene systems (e.g., NF-κB luciferase) to quantify pathway inhibition .
  • SPR Spectroscopy : Measure binding kinetics (ka/kd) to immobilized target proteins.
  • Pull-Down Assays : Couple derivatives with biotin tags and validate binding via streptavidin bead isolation/Western blot .

What analytical methods quantify trace impurities in this compound batches?

Level: Basic
Methodological Answer:

  • HPLC-UV/ELS : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm for nitrile-containing impurities .
  • GC-MS : Identify volatile byproducts (e.g., unreacted precursors) with a DB-5MS column .
  • ICP-MS : Detect metal catalysts (e.g., residual palladium) at ppb levels .

How can researchers design controlled release formulations using this compound?

Level: Advanced
Methodological Answer:

  • Polymer Selection : Use PLGA nanoparticles (85:15 lactide:glycolide ratio) for sustained release.
  • Encapsulation Efficiency : Optimize by adjusting solvent evaporation rates (e.g., 24 hr under reduced pressure).
  • In Vitro Release : Conduct dialysis (PBS pH 7.4, 37°C) with LC-MS quantification over 14 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.